molecular formula C6H6N4O B1434215 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1936285-98-1

6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1434215
M. Wt: 150.14 g/mol
InChI Key: APIMFQTYBAILNS-UHFFFAOYSA-N
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Description

“6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the CAS Number: 1936285-98-1 . It has a molecular weight of 150.14 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of related compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, has been reported . These methods often involve the use of eco-compatible catalysts and reaction conditions . A general approach to the synthesis of [1,2,3]triazolo[1,5-a]pyrazines involves the sequential formation of 1,2,3-triazole and pyrazine rings .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a powder that is stored at room temperature . It has a molecular weight of 150.14 .

Scientific Research Applications

  • Pharmaceutical Research

    • Triazole-pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
    • A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-inflammatory properties were evaluated using various methods such as cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • The results revealed that these compounds have promising neuroprotective and anti-inflammatory properties. Some compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
  • Chemistry of Heterocyclic Compounds

    • [1,2,4]triazolo[1,5-a]pyridine derivatives have found wide application in drug design .
    • Various methods of synthesis of these compounds have been studied, classified according to the types of reagents used .
    • These compounds have been used in the design of efficient light-emitting materials for phosphorescent OLED devices .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-methyl-5H-triazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIMFQTYBAILNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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